molecular formula C18H25NO3 B7168740 Oxan-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone

Oxan-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone

Cat. No.: B7168740
M. Wt: 303.4 g/mol
InChI Key: SFNSGPRPXRBUCD-UHFFFAOYSA-N
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Description

Oxan-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone is a complex organic compound that features a combination of oxane, piperidine, and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxan-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the oxane and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxan-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its corresponding oxidized forms.

    Reduction: Reduction of specific functional groups within the molecule.

    Substitution: Replacement of certain groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Oxan-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Oxan-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Oxan-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone include other piperidine derivatives and oxane-containing molecules. Examples include:

  • **4-(Oxan-4-yloxy)phenyl]-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone
  • Phenylpiperidine derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

oxan-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c20-18(16-7-4-12-21-14-16)19-10-8-17(9-11-19)22-13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNSGPRPXRBUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)N2CCC(CC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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